molecular formula C21H24ClN3O5S B2356746 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872722-80-0

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2356746
CAS No.: 872722-80-0
M. Wt: 465.95
InChI Key: BAPAYYJYPKNEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H24ClN3O5S and its molecular weight is 465.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with asulfonyl group have been reported to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and repair.

Biochemical Pathways

The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting the DHFR enzyme . This could lead to a decrease in the production of tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway could potentially lead to a decrease in DNA synthesis and repair.

Pharmacokinetics

Similar compounds have been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAYYJYPKNEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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